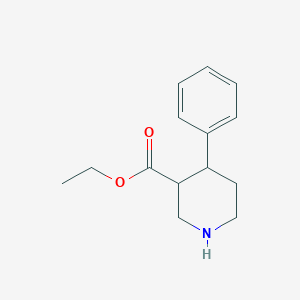![molecular formula C15H10F3NO2S B180662 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene CAS No. 106310-19-4](/img/structure/B180662.png)
4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene, also known as TFPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cell signaling pathways.
Mecanismo De Acción
4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene acts as a covalent inhibitor of PTPs by forming a stable adduct with the active site cysteine residue of the enzyme. This results in the irreversible inhibition of PTP activity, leading to the activation of downstream signaling pathways. 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has been shown to selectively inhibit a subset of PTPs, including PTP1B, TCPTP, and SHP2, while sparing other members of the PTP family.
Biochemical and Physiological Effects:
4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has been shown to modulate various cellular processes by regulating the activity of PTPs. For example, 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has been reported to enhance insulin signaling by inhibiting PTP1B, a negative regulator of insulin signaling. 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has also been shown to inhibit the proliferation of cancer cells by targeting PTPs involved in cell growth and survival pathways. Additionally, 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has been reported to attenuate inflammation by inhibiting PTPs involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene in lab experiments is its high potency and selectivity for PTPs. This allows for the specific inhibition of PTPs of interest, without affecting other members of the PTP family. However, 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene also has some limitations, including its irreversible inhibition of PTPs, which can make it difficult to study the dynamic regulation of PTP activity. Additionally, 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene can react with other cysteine-containing proteins, leading to off-target effects.
Direcciones Futuras
There are several future directions for the use of 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene in scientific research. One area of interest is the development of 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene-based therapies for diseases associated with dysregulated PTP activity, such as cancer and diabetes. Another area of interest is the investigation of the role of PTPs in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of novel PTP inhibitors based on the structure of 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene could lead to the discovery of new therapeutic targets for various diseases.
Métodos De Síntesis
The synthesis of 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene involves the reaction of 4-(trifluoromethyl)thiophenol with 4-chloro-2-methylphenyl isocyanate in the presence of a base. The resulting product is then purified by column chromatography. This method has been reported to yield 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene with high purity and yield.
Aplicaciones Científicas De Investigación
4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has been widely used in scientific research due to its potent inhibitory effects on PTPs. PTPs are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTP activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. Therefore, 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has been used as a tool to investigate the role of PTPs in disease pathogenesis and as a potential therapeutic target.
Propiedades
Número CAS |
106310-19-4 |
|---|---|
Nombre del producto |
4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene |
Fórmula molecular |
C15H10F3NO2S |
Peso molecular |
325.31 g/mol |
Nombre IUPAC |
4-isocyanato-2-methyl-1-[4-(trifluoromethylsulfanyl)phenoxy]benzene |
InChI |
InChI=1S/C15H10F3NO2S/c1-10-8-11(19-9-20)2-7-14(10)21-12-3-5-13(6-4-12)22-15(16,17)18/h2-8H,1H3 |
Clave InChI |
CZFVFSDQWWYJCG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=C=O)OC2=CC=C(C=C2)SC(F)(F)F |
SMILES canónico |
CC1=C(C=CC(=C1)N=C=O)OC2=CC=C(C=C2)SC(F)(F)F |
Pictogramas |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



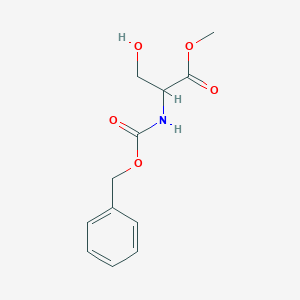
![2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B180582.png)
![8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B180587.png)
![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B180588.png)
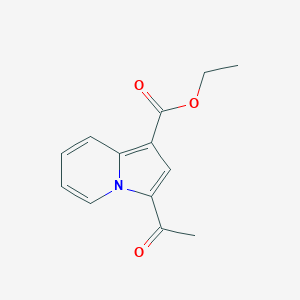

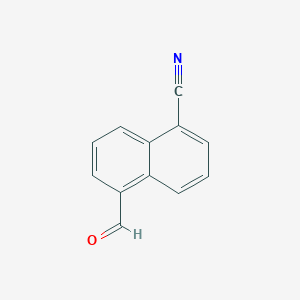
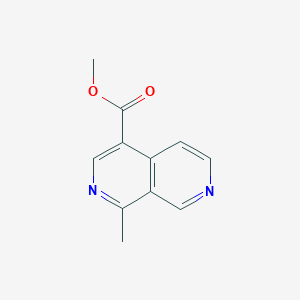


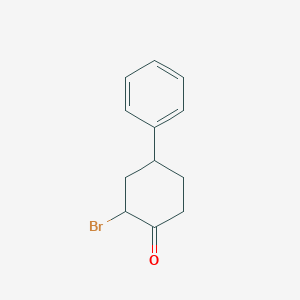
![Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B180621.png)
